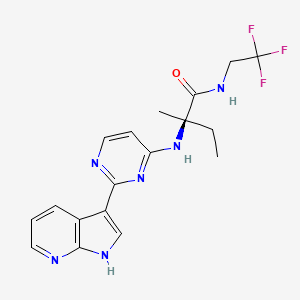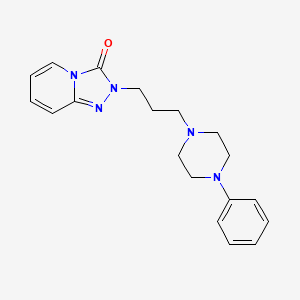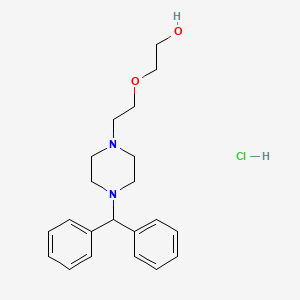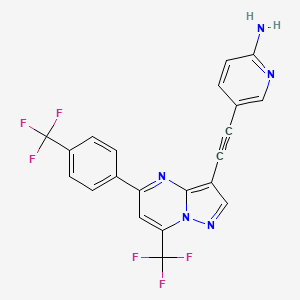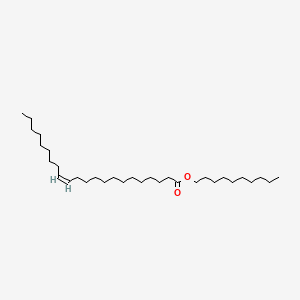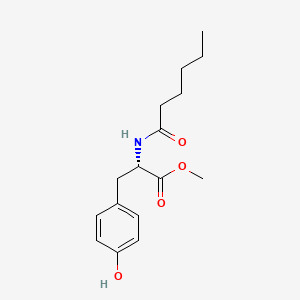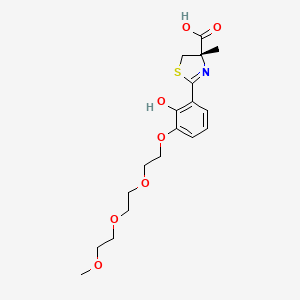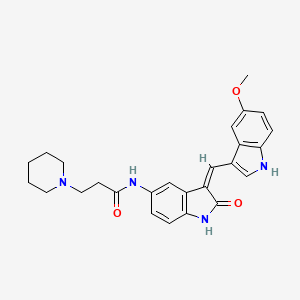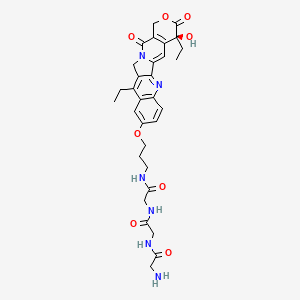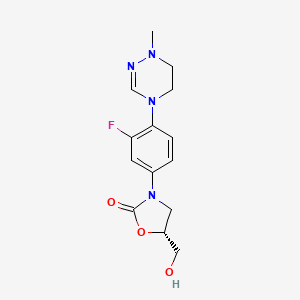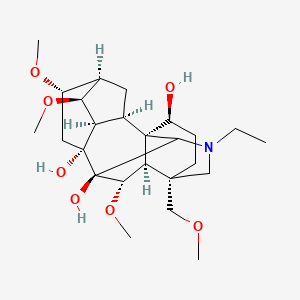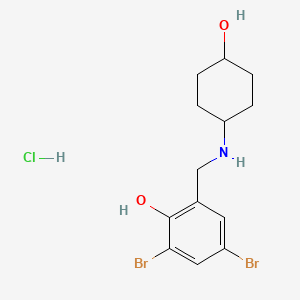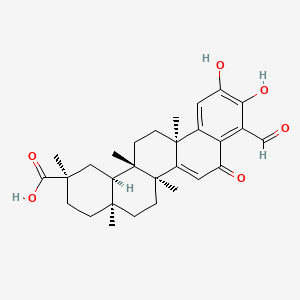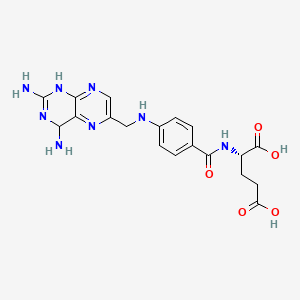
Dihydroaminopterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroaminopterin is an aminopterin derivative.
Applications De Recherche Scientifique
Modification of Therapeutic Peptides : Dihydroaminopterin, through post-translational modification, plays a role in the activity and receptor specificity of biologically active peptides. This modification can enhance biostability and resistance against proteolytic degradation, as well as modify specificity (Kluskens et al., 2005).
Lanthipeptide Biosynthesis : In the evolution of lanthipeptide biosynthesis, dehydroamino acids like dihydroaminopterin are important for the formation of thioether crosslinks in lanthipeptides. This reflects the efficiency of posttranslational modification in generating conformationally constrained peptides (Yu et al., 2013).
Tetrahydrobiopterin Biosynthesis and Utilization : Dihydroaminopterin is involved in the biosynthesis of tetrahydrobiopterin (H4-biopterin), which is essential for various enzyme activities and biological processes including neurotransmitter formation and immune response (Werner-Felmayer et al., 2002).
Synthesis of Dehydroamino Acids : Dihydroaminopterin is used in the synthesis of dehydroamino acids found in peptide-based natural products, playing a role in secondary metabolites formed by posttranslational modification processes (Kaur et al., 2011).
Cancer Research : Dihydroaminopterin, as an antifolate, has been crucial in cancer research, particularly in the study of dihydrofolate reductase (DHFR), which is a principal target of antifolate drugs like aminopterin (Bertino, 2009).
Chemical Biology of Dehydroamino Acids : The study of dehydroamino acids, like dihydroaminopterin, in biological systems is significant for understanding protein aging, biosynthesis of lanthipeptides, and bacterial phospholyase activity (Jones, 2020).
Structure and Mechanism of Biosynthetic Enzymes : Understanding the structure and mechanism of enzymes involved in lanthipeptide biosynthesis, where dihydroaminopterin plays a role, provides insights into peptide substrate recognition and post-translational modifications (van der Donk & Nair, 2014).
Linaridin Natural Products : Dihydroaminopterin contributes to the biosynthesis of linaridins, a family of natural products, highlighting the diverse applications of dehydroamino acids in RiPP (ribosomally synthesized and post-translationally modified peptide) superfamily (Ma & Zhang, 2020).
Dihydrofolate Reductase Deficiency : Dihydroaminopterin is key in understanding disorders related to dihydrofolate reductase deficiency, which impacts folate metabolism and has implications in neurological disorders (Banka et al., 2011).
Propriétés
Numéro CAS |
36093-88-6 |
|---|---|
Nom du produit |
Dihydroaminopterin |
Formule moléculaire |
C19H22N8O5 |
Poids moléculaire |
442.43 |
Nom IUPAC |
(4-(((2,4-diamino-1,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid |
InChI |
InChI=1S/C19H22N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,15,22H,5-7,20H2,(H,25,30)(H,28,29)(H,31,32)(H3,21,23,26,27)/t12-,15?/m0/s1 |
Clé InChI |
SWIWRMRRLKUTKE-SFVWDYPZSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(C1=CC=C(NCC2=CN=C3NC(N)=NC(N)C3=N2)C=C1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dihydroaminopterin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



